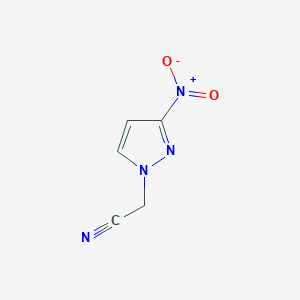

(3-nitro-1H-pyrazol-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUZAPVPZFWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-nitro-1H-pyrazol-1-yl)acetonitrile CAS number 1006956-03-1

An In-Depth Technical Guide to (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS Number: 1006956-03-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-nitro-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related nitropyrazole and N-substituted pyrazole analogs to present a detailed account of its synthesis, physicochemical properties, potential reactivity, and prospective applications. The guide includes detailed, field-proven protocols, predictive spectroscopic data, and safety guidelines to support further research and development efforts involving this compound.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of a nitro group, as in the case of (3-nitro-1H-pyrazol-1-yl)acetonitrile, often serves as a key synthetic handle for further functionalization and can significantly influence the molecule's biological profile.[5] The acetonitrile moiety is also a critical functional group in many pharmaceuticals and can be a precursor to other functionalities.[6][7]

Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile can be logically approached in a two-step sequence: first, the synthesis of the 3-nitro-1H-pyrazole precursor, followed by its N-alkylation with a cyanomethyl group.

Step 1: Synthesis of 3-nitro-1H-pyrazole

The most common and well-documented method for synthesizing 3-nitro-1H-pyrazole involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes a thermal rearrangement.[8][9]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. laballey.com [laballey.com]

- 7. Acetonitrile [yufenggp.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

An In-depth Technical Guide to the Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

This guide provides a comprehensive, technically-grounded protocol for the , a key heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for regioselectivity, and critical safety protocols.

Introduction and Strategic Overview

(3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006956-03-1) is a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of energetic materials and medicinal chemistry.[1][2] The molecule incorporates the energetic nitro group on a stable pyrazole core while the acetonitrile moiety provides a reactive handle for further functionalization, such as conversion into tetrazoles or other nitrogen-rich heterocycles.[1]

The primary synthetic route involves the N-alkylation of 3-nitro-1H-pyrazole with a cyanomethylating agent, typically chloroacetonitrile.[3][4] The core challenge in this synthesis is controlling the regioselectivity of the alkylation. Since 3-nitro-1H-pyrazole is an unsymmetrical heterocycle, alkylation can potentially occur at two different nitrogen atoms (N1 or N2), leading to constitutional isomers. This guide presents a protocol optimized for the desired N1-alkylated product and discusses the factors governing this selectivity.

The Synthetic Workflow: From Pyrazole to the Target Compound

The synthesis is best approached as a two-stage process. First, the commercially available starting material, pyrazole, is nitrated to produce 3-nitro-1H-pyrazole. Second, this intermediate undergoes N-alkylation to yield the final product.

Caption: Overall synthetic pathway for (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Part A: Synthesis of 3-nitro-1H-pyrazole

The synthesis of the 3-nitropyrazole intermediate is a well-established procedure involving the nitration of pyrazole followed by a thermal rearrangement.[5][6]

Experimental Protocol: 3-nitro-1H-pyrazole

-

Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation of N-nitropyrazole: Carefully pour the reaction mixture onto crushed ice. The N-nitropyrazole intermediate will precipitate. Collect the solid by filtration and wash with cold water until the washings are neutral.

-

Rearrangement: The crude N-nitropyrazole is then heated in an appropriate high-boiling solvent, such as benzonitrile, at approximately 180 °C for 2-3 hours.[5] This step induces a thermal rearrangement to the more stable C-nitro isomers.

-

Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the 3-nitro-1H-pyrazole. The solid is collected by filtration, washed, and can be further purified by recrystallization.[5]

Part B: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

This stage involves the crucial N-alkylation step. The choice of base and solvent is critical for achieving a good yield and minimizing side products.

Mechanistic Insight and Regioselectivity

The N-alkylation of 3-nitropyrazole with chloroacetonitrile proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the pyrazole ring, creating a pyrazolate anion which then acts as the nucleophile.

The regiochemical outcome is dictated by a combination of steric and electronic factors.[3] The nitro group at the C3 position is strongly electron-withdrawing, which influences the electron density at both ring nitrogens. However, alkylation at the N1 position is generally favored as it is less sterically hindered than the N2 position, which is adjacent to the bulky nitro group.

Caption: Regioselectivity in the N-alkylation of 3-nitro-1H-pyrazole.

Reagents and Materials

| Reagent/Material | Grade | Supplier Recommendation | Purpose |

| 3-nitro-1H-pyrazole | >98% Purity | Commercial Source | Starting Material |

| Chloroacetonitrile | Anhydrous, >99% | Commercial Source | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial Source | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source | Solvent |

| Ethyl Acetate | ACS Grade | Commercial Source | Extraction Solvent |

| Brine (Saturated NaCl) | - | Lab Prepared | Aqueous Wash |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying Agent |

Detailed Experimental Protocol

-

Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[3]

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per gram of 3-nitropyrazole).

-

Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure a homogenous mixture and facilitate initial deprotonation.

-

Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the suspension using a syringe. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF used).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-nitro-1H-pyrazol-1-yl)acetonitrile as a pure solid.

Product Characterization

The identity and purity of the synthesized (3-nitro-1H-pyrazol-1-yl)acetonitrile should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons and the methylene (-CH₂-) protons of the acetonitrile group. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the methylene carbon, and the nitrile carbon (~115-120 ppm).[8] |

| FT-IR (cm⁻¹) | Characteristic stretching vibration for the nitrile group (C≡N) around 2220-2260 cm⁻¹.[9] Also, strong absorptions for the nitro group (NO₂) around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₅H₄N₄O₂ (152.11 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory throughout this synthesis.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[10][11]

-

Reagent Hazards:

-

Nitropyrazoles: These are energetic compounds and should be handled with care. Avoid grinding, shock, or excessive heat.[12]

-

Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle with extreme care to avoid inhalation or skin contact.

-

Acetonitrile/DMF: These are flammable organic solvents. Ensure there are no ignition sources nearby during handling and use.[13][14] Grounding of metal containers is recommended to prevent static discharge.[15]

-

-

Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be collected in appropriately labeled flammable waste containers for disposal according to institutional and local regulations.[10]

Conclusion

The via the N-alkylation of 3-nitro-1H-pyrazole is a reliable and effective method. The key to a successful outcome lies in the careful control of reaction conditions to favor the sterically preferred N1-alkylation product. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

- MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- National Institutes of Health (NIH). 3-Nitropyrazole | C3H3N3O2. PubChem.

- ResearchGate. (n.d.). Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives. General approach to the synthesis of N-dinitromethylazoles.

- Cameo Chemicals. (2019). ACETONITRILE. National Oceanic and Atmospheric Administration.

- BenchChem. (n.d.). (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile.

- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.

- ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile.

- PubMed. (2017). N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. National Library of Medicine.

- Key Organics. (n.d.). (3-Nitro-1H-pyrazol-1-yl)acetonitrile.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole.

- Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile.

- International Journal of Current Microbiology and Applied Sciences. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.

- Shimadzu. (2018). SAFETY DATA SHEET Acetonitrile LC015-4.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- ResearchGate. (2014). Chloroacetonitrile.

- Springer. (2014). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research.

- PENTA. (2025). Acetonitrile - SAFETY DATA SHEET.

- ResearchGate. (2025). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile.

- International Journal of Current Research. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives.

- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).

- Semantic Scholar. (n.d.). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances.

Sources

- 1. N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile | 1260659-09-3 | Benchchem [benchchem.com]

- 10. scienceinteractive.com [scienceinteractive.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 14. chemos.de [chemos.de]

- 15. pentachemicals.eu [pentachemicals.eu]

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (3-Nitro-1H-pyrazol-1-yl)acetonitrile

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug discovery and agrochemical development. Among these, (3-nitro-1H-pyrazol-1-yl)acetonitrile stands out as a highly versatile, orthogonal bifunctional building block. The pyrazole core provides essential structural rigidity and hydrogen-bonding capabilities, while the nitro and cyanomethyl (acetonitrile) groups serve as independent synthetic handles.

This whitepaper provides a comprehensive, causality-driven guide to the chemical properties, regioselective synthesis, and downstream applications of this compound. Rather than merely listing procedures, this guide deconstructs the mechanistic "why" behind each experimental choice, ensuring that your bench-top workflows are robust, reproducible, and self-validating.

Core Chemical and Physical Properties

Understanding the baseline physicochemical properties of a building block is the first step in designing scalable synthetic routes. The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the pyrazole ring, influencing both its solubility profile and its reactivity.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile |

| CAS Number | 1006956-03-1 ()[1] |

| Molecular Formula | C5H4N4O2 ()[2] |

| Molecular Weight | 152.11 g/mol ()[3] |

| Appearance | Solid / Crystalline Powder |

| Storage Conditions | 2-8°C (Refrigerator), Ambient Shipping[1] |

| Solubility Profile | High in DMF, DMSO, Acetonitrile; Moderate in DCM/MeOH |

Mechanistic Synthesis & Causality-Driven Protocol

The synthesis of N-alkylated pyrazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation) when the pyrazole is asymmetric. However, for 3-nitro-1H-pyrazole, the strong electron-withdrawing nature of the nitro group at the C3 position significantly reduces the nucleophilicity of the adjacent N2 nitrogen due to both steric hindrance and electronic deactivation. Consequently, alkylation predominantly and selectively occurs at the N1 position ()[4].

Workflow for the regioselective N-alkylation of 3-nitro-1H-pyrazole.

Step-by-Step Self-Validating Protocol: Regioselective N-Alkylation

-

Reagent Preparation & Solvent Selection: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is chosen as a polar aprotic solvent to effectively solvate the intermediate pyrazolide anion. This maximizes its nucleophilicity for the subsequent SN2 reaction without introducing hydrogen-bonding interference that protic solvents would cause.

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Causality: K₂CO₃ is a mild, heterogeneous base. It deprotonates the pyrazole slowly, preventing localized exotherms and minimizing the base-catalyzed degradation (e.g., polymerization) of the highly reactive haloacetonitrile.

-

-

Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath, then add bromoacetonitrile (1.1 eq) dropwise.

-

Causality: Bromoacetonitrile is an aggressive electrophile. Cooling to 0°C suppresses unwanted side reactions, ensuring the reaction remains strictly under kinetic control.

-

-

Reaction Progression & Self-Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The self-validating checkpoint is the disappearance of the starting material (UV active, lower Rf) and the appearance of a distinct new product spot (higher Rf). Confirm the product mass via LC-MS ([M+H]⁺ = 153.1).

-

-

Workup & Isolation: Quench the reaction by pouring it into crushed ice/water to precipitate the product. Filter the precipitate and wash with cold water.

-

Causality: The target compound is poorly soluble in cold water, whereas DMF and inorganic salts remain highly soluble. This differential solubility ensures a high-purity crude yield without the immediate need for column chromatography.

-

Orthogonal Reactivity & Downstream Derivatization

The true strategic value of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its orthogonal derivatization pathways. The nitro and nitrile groups can be selectively manipulated without cross-reactivity if the thermodynamic conditions are carefully controlled.

-

Nitro Reduction: The nitro group can be selectively reduced to an amine using Zinc or Iron powder in the presence of Ammonium Chloride (NH₄Cl) ()[5]. This avoids the over-reduction of the nitrile group that might occur under aggressive hydrogenation (Pd/C, H₂) conditions.

-

Nitrile Reduction/Hydrolysis: The cyanomethyl group can be independently hydrolyzed to a carboxylic acid under acidic/basic reflux, or reduced to a primary ethylamine derivative using Raney Nickel.

Orthogonal derivatization pathways for (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Applications in Drug Development

In modern medicinal chemistry, functionalized pyrazoles are privileged scaffolds. (3-Nitro-1H-pyrazol-1-yl)acetonitrile is frequently utilized in the synthesis of complex bicyclic systems, such as imidazo[3,2-b]pyrazoles or pyrazolo[1,5-a]pyrimidines.

For example, derivative structures synthesized from this exact building block have been critical in the discovery of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. By leveraging the nitrogen-rich core, researchers have successfully developed reversible inhibitors that target EGFR classical mutations bearing both T790M and C797S resistance mutations, while sparing wild-type EGFR to mitigate toxicity ()[6]. Furthermore, amino-pyrazole derivatives synthesized via the reduction pathways mentioned above are heavily utilized in the development of bacterial two-component system inhibitors ()[7].

References

-

[1] Title: 1006956-03-1 Product Name: (3-Nitro-1H-pyrazol-1-yl)acetonitrile | Source: Pharmaffiliates | URL: [Link]

-

[7] Title: Synthesis of bacterial two-component system inhibitors | Source: RTU E-books | URL: [Link]

-

[4] Title: Cell Calcium - BORIS Portal | Source: University of Bern | URL: [Link]

-

[5] Title: EP 3259253 B1 - SULFONYLUREAS AND RELATED COMPOUNDS | Source: European Patent Office | URL: [Link]

-

[6] Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor | Source: ChemRxiv | URL: [Link]

Sources

Strategic Overview: The Challenge of Regioselectivity in Pyrazole Nitration

An In-depth Technical Guide to the Synthesis of 3-nitro-1H-pyrazole

This guide provides a comprehensive technical overview of the primary synthesis routes for 3-nitro-1H-pyrazole, a critical intermediate in the development of energetic materials and pharmaceuticals.[1][2] The content is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying mechanistic rationale and field-proven insights necessary for successful and reproducible synthesis.

The synthesis of 3-nitro-1H-pyrazole presents a classic challenge in heterocyclic chemistry: regioselectivity. The pyrazole ring is an electron-rich aromatic system, but the distribution of that electron density is not uniform.[3][4] The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][5][6]

Therefore, direct electrophilic nitration of the parent pyrazole ring using standard nitrating agents like mixed nitric and sulfuric acids (HNO₃/H₂SO₄) overwhelmingly yields the 4-nitropyrazole isomer.[4][7] To selectively synthesize the 3-nitro isomer, a more nuanced, multi-step approach is required.

The most reliable and widely adopted strategy circumvents direct C-nitration in favor of an N-nitration followed by a thermal rearrangement.[2][8][9] This indirect pathway provides excellent regiochemical control, making it the cornerstone of 3-nitro-1H-pyrazole production.

Core Synthesis Route: N-Nitration and Thermal Rearrangement

This two-step process is the most efficient and selective method for preparing 3-nitro-1H-pyrazole.[8][10] It involves the initial formation of an N-nitro intermediate, which is then thermally rearranged to the desired C-nitro product.

Mechanistic Causality

The success of this route hinges on exploiting the nucleophilicity of the pyrazole nitrogen under specific conditions.

-

N-Nitration: Under less acidic conditions than traditional mixed-acid nitration, the N1 nitrogen of the pyrazole ring remains a potent nucleophile.[3] Using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), allows for selective electrophilic attack at the nitrogen atom, forming 1-nitropyrazole (also called N-nitropyrazole).[8]

-

Thermal Rearrangement: The N-nitro bond in 1-nitropyrazole is labile. Upon heating in a high-boiling point solvent, the N-NO₂ bond cleaves, and the nitro group rearranges to a carbon atom on the ring.[1][11] This intramolecular rearrangement preferentially yields the 3(5)-nitropyrazole isomer.

Experimental Workflow

The following diagram illustrates the two-stage workflow for the synthesis.

Caption: High-level workflow for the two-stage synthesis.

Step 1: Synthesis of 1-Nitropyrazole (N-Nitration)

This step focuses on the selective nitration of the pyrazole nitrogen atom. The use of an acetic anhydride/acetic acid system moderates the reactivity of nitric acid, preventing direct C4-nitration.

-

Reagent Preparation: Prepare the nitrating mixture by carefully adding nitric acid to a pre-cooled mixture of acetic anhydride and acetic acid. This should be done in an ice bath to control the exothermic reaction.

-

Reaction Setup: Dissolve pyrazole in an acetic acid solution in a separate reaction vessel equipped with a stirrer and thermometer, and cool it in an ice bath.

-

Addition: Slowly add the prepared nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature is maintained at a low and controlled level.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure complete conversion to N-nitropyrazole.

-

Work-up: Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the crude 1-nitropyrazole by filtration, wash with cold water, and dry. The product can be used in the next step, often without further purification.

Causality Note: The formation of acetyl nitrate in situ generates a less aggressive electrophile compared to the nitronium ion (NO₂⁺) present in strong mixed acids. This milder nature is key to favoring attack at the more nucleophilic nitrogen over the electron-rich C4 carbon.[3]

Step 2: Synthesis of 3-Nitro-1H-pyrazole (Thermal Rearrangement)

The isolated 1-nitropyrazole is rearranged under thermal conditions to yield the final product. The choice of solvent is critical for maintaining the high temperature required for the rearrangement while ensuring the reaction proceeds efficiently.

-

Reaction Setup: In a flask equipped with a reflux condenser and thermometer, mix the 1-nitropyrazole (3.45 g, 30.5 mmol) with benzonitrile (33 mL).[12]

-

Heating: Heat the mixture with stirring to 180 °C and maintain this temperature for 3 hours.[12] The reaction progress can be monitored by TLC or HPLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with hexane and continue stirring for 20 minutes to precipitate the product.[12]

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: The crude 3-nitro-1H-pyrazole can be further purified by recrystallization to afford a tan solid.[12]

Causality Note: Benzonitrile is an effective solvent due to its high boiling point (191 °C) and its ability to remain stable under the reaction conditions.[1][12] Other high-boiling solvents like n-octanol or anisole can be used, but may lead to lower quality products or require longer reaction times.[2][9] The high temperature provides the necessary activation energy for the N-NO₂ bond cleavage and subsequent intramolecular rearrangement.

Reaction Pathway and Data Summary

The overall transformation is a robust and high-yielding process.

Caption: Overall reaction scheme from pyrazole to 3-nitro-1H-pyrazole.

| Step | Reagents | Key Conditions | Yield (%) | Reference |

| N-Nitration | Pyrazole, HNO₃/Ac₂O/HAc | Low Temperature | 85.5 | [8][10] |

| Rearrangement | 1-Nitropyrazole, Benzonitrile | 180 °C, 3 hours | 91 - 92.8 | [8][10][12] |

| Overall | - | - | ~79.3 | [8][10] |

Product Characterization Data (3-Nitro-1H-pyrazole): [12]

-

Appearance: Tan solid

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H)

Alternative and Contrasting Synthetic Routes

While the N-nitration/rearrangement pathway is standard, other methods have been explored, which primarily serve to highlight the superiority of the main route.

-

Direct Nitration: As previously discussed, treating pyrazole with strong acids like HNO₃/H₂SO₄ leads to the undesired 4-nitropyrazole isomer due to the electronic properties of the pyrazole ring.[3][7] This method is therefore employed when 4-nitropyrazole is the target compound.[8]

-

One-Pot Synthesis: A one-pot method has been developed where, after the initial nitration of pyrazole, the reaction solution is directly subjected to high pressure in a hydrothermal reactor without isolating the 1-nitropyrazole intermediate.[1] This approach aims to circumvent the use of toxic, high-boiling organic solvents like benzonitrile.[1]

-

Direct Cyclization: A one-step cyclization synthesis from diazomethane and chloronitroethylene has been reported.[2][9] However, this method is considered high-risk due to the extremely volatile and hazardous nature of the starting materials and is not suitable for routine laboratory or industrial synthesis.[2][9]

Conclusion

The synthesis of 3-nitro-1H-pyrazole is a well-established process where regiochemical control is paramount. The two-step method, involving the N-nitration of pyrazole followed by thermal rearrangement of the resulting 1-nitropyrazole intermediate, stands as the most reliable and efficient route. This strategy effectively overcomes the inherent electronic preference of the pyrazole ring for electrophilic substitution at the C4 position. Understanding the mechanistic principles behind this choice—favoring initial nucleophilic attack at the nitrogen under milder conditions—is key to achieving high yields and purity of the desired 3-nitro isomer, a foundational building block for advanced materials.

References

- BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.

- Guidechem. (2023, October 11). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?.

- Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. (2021, November 19).

- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.

- Olanrewaju, A. et al. (n.d.). Direct nitration of five membered heterocycles. ResearchGate.

- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016, May 1).

- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.

- Olah, G. A., & Lin, H. C. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.

- Benchchem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.

- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.

- Reddy, R. P., & Kumar, V. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Liu, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][12]triazin-7(6H). (2025, September 18). PMC. Retrieved from

- Review on synthesis of nitropyrazoles. (n.d.). ResearchGate.

- Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9).

- Pyrazole. (n.d.).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.

- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.

- Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. (2018, August 15). PubMed.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).

- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 30). MDPI.

- Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025, May 8). The Journal of Organic Chemistry - ACS Publications.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). JACS Au - ACS Publications.

- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. (1979, August 1). CSIRO Publishing.

- Liu, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen.

- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022, November 22).

- Synthesis of 3, 5-dinitropyrazole. (2025, August 27). ResearchGate.

- Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate.

- Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the. (2025, September 19).

- Synthesis of pyrazole from 2,4-dinitrophenylhydrazone. (n.d.). ResearchGate.

- Dinitropyrazoles. (n.d.). ResearchGate.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- synthesis of pyrazoles. (2019, January 19). YouTube.

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI.

- Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025, May 9). PubMed.

- Synthesis of 3,4,5-trinitropyrazole. (2015, September 3). ResearchGate.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

Molecular Architecture and Synthetic Utility of (3-Nitro-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide

Executive Introduction

In the landscape of modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Among these, (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) stands out as a highly versatile, bifunctional building block (1)[1]. By combining the electron-withdrawing capacity of a nitro group with the orthogonal reactivity of a nitrile moiety, this compound enables the rapid assembly of complex, multi-cyclic APIs (Active Pharmaceutical Ingredients) and kinase inhibitors ()[].

This guide provides an in-depth mechanistic analysis of its synthesis, structural properties, and downstream applications, designed specifically for synthetic chemists and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of (3-nitro-1H-pyrazol-1-yl)acetonitrile is defined by a planar, aromatic pyrazole core. The N1 position is substituted with an acetonitrile group (–CH₂–CN), providing a flexible handle for homologation. The C3 position features a nitro group (–NO₂), which drastically alters the electronic distribution of the pyrazole ring, rendering it highly electrophilic and serving as a masked amine for downstream functionalization (3)[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile |

| CAS Registry Number | 1006956-03-1 |

| Molecular Formula | C₅H₄N₄O₂ |

| Molecular Weight | 152.11 g/mol |

| MDL Number | MFCD04969694 |

| Appearance | Solid (Off-white to pale yellow) |

| Storage Conditions | 2-8°C (Refrigerator), Ambient Shipping |

Mechanistic Synthesis and Regioselectivity

The primary synthetic route to (3-nitro-1H-pyrazol-1-yl)acetonitrile is the base-promoted N-alkylation of 3-nitro-1H-pyrazole using chloroacetonitrile.

The Regioselectivity Challenge: Unsubstituted pyrazoles exist as tautomeric mixtures, making N1 vs. N2 alkylation a persistent challenge. However, the strong electron-withdrawing nature of the C3-nitro group dynamically influences this equilibrium. Alkylation predominantly occurs at the N1 position .

-

Causality: The N1 position is sterically less hindered. Attack at the N2 position is kinetically and thermodynamically disfavored due to severe peri-interactions (steric clash) with the bulky C3-nitro group. Consequently, the N1-alkylated isomer is the overwhelming major product.

Figure 1: Regioselective N-alkylation pathway of 3-nitro-1H-pyrazole.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is engineered as a self-validating system , incorporating built-in checkpoints to verify reaction success at each stage.

Materials

-

3-nitro-1H-pyrazole (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq, finely powdered)

-

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology

-

Deprotonation Phase: In an oven-dried round-bottom flask under N₂, dissolve 3-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ (pKa ~10.3) is selected because it provides sufficient basicity to deprotonate the pyrazole N-H without being strong enough to induce unwanted hydrolysis of the highly sensitive nitrile group. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic.

-

-

Alkylation Phase: Add chloroacetonitrile (12 mmol) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of chloroacetonitrile polymerization or dialkylation.

-

-

Propagation: Heat the mixture to 60°C and stir for 4-6 hours.

-

Self-Validating Checkpoint 1 (Reaction Completion): Perform TLC analysis (Hexanes/EtOAc 1:1). The product will appear at a significantly higher Rf value than the starting material due to the loss of the polar N-H hydrogen bond.

-

-

Quenching & Extraction: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL).

-

Causality: The ice-water quench crashes out the organic product while simultaneously dissolving the DMF and inorganic salts, driving a clean biphasic separation.

-

-

Washing: Wash the combined organic layers with brine (3 x 50 mL).

-

Self-Validating Checkpoint 2 (Phase Purity): Multiple brine washes are critical to pull any residual DMF out of the organic layer, preventing co-elution during chromatography.

-

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10-40% EtOAc in Hexanes).

-

Self-Validating Checkpoint 3 (Product Identity): Confirm structure via ¹H NMR. The successful N1-alkylation is validated by a distinct singlet for the –CH₂– group at ~5.2 ppm, alongside two distinct doublets for the pyrazole protons.

-

Downstream Applications in Drug Development

The strategic value of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its orthogonal functional groups. The nitro and nitrile moieties can be selectively manipulated to generate diverse pharmacophores.

-

Nitro Reduction: The C3-nitro group can be reduced to an amine using Pd/C and H₂, or Fe/HCl. The resulting 3-amino pyrazole is a classic hydrogen-bond donor motif heavily utilized in ATP-competitive kinase inhibitors.

-

Nitrile Hydrolysis/Reduction: The N1-nitrile can be hydrolyzed to a carboxylic acid for subsequent amide coupling, or reduced to a primary amine to create flexible linker regions.

-

Tetrazole Formation: The nitrile group can undergo [3+2] cycloaddition with sodium azide (NaN₃) to form a tetrazole, a well-known bioisostere for carboxylic acids that improves metabolic stability and membrane permeability.

Figure 2: Orthogonal downstream functionalization in drug discovery.

References

- Pharmaffiliates. "1006956-03-1 | Product Name : (3-Nitro-1H-pyrazol-1-yl)acetonitrile." Pharmaffiliates Reference Standards.

- Key Organics. "(3-Nitro-1H-pyrazol-1-yl)acetonitrile - MFCD04969694." Key Organics Product Catalog.

- BOC Sciences. "Nitrogen Compounds - Building Block." BOC Sciences Catalog.

Sources

Physical Properties and Characterization of (3-nitro-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide

Executive Summary

(3-Nitro-1H-pyrazol-1-yl)acetonitrile is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. As a Senior Application Scientist, I approach the physical characterization of this molecule not merely as a collection of empirical data points, but as a predictable, self-validating system governed by its molecular architecture. The intricate interplay between the electron-withdrawing nitro group, the aromatic pyrazole core, and the polar acetonitrile moiety dictates its thermodynamic stability, solubility profile, and phase behavior. This guide deconstructs these properties and provides field-proven analytical workflows for their precise determination.

Molecular Architecture & Fundamental Constants

Before designing synthetic routes, extraction protocols, or formulation strategies, we must establish the fundamental physicochemical constants of the compound. The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors, creates a highly specific polarity profile that governs its macroscopic behavior.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (3-nitro-1H-pyrazol-1-yl)acetonitrile |

| CAS Number | 1006956-03-1 |

| Molecular Formula | C 5 H 4 N 4 O 2 |

| Molecular Weight | 152.11 g/mol |

| Appearance | Solid (typically a crystalline powder) |

| Storage Conditions | 2-8°C (Refrigerator) to prevent thermal degradation |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 (Nitrogen and Oxygen atoms) |

Predictive Physical Chemistry & Causality

To understand why this compound behaves the way it does in the laboratory, we must analyze the causality behind its structural features. Macroscopic physical properties are a direct manifestation of microscopic electronic distribution.

-

The 3-Nitro Group (Thermodynamic Stability & Density): The –NO 2 group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This dramatically increases the molecular dipole moment. In the solid state, these strong dipoles align to maximize intermolecular electrostatic interactions, resulting in a tightly packed crystal lattice. This causality explains why nitro-pyrazoles generally exhibit higher melting points and crystal densities compared to their unsubstituted analogs.

-

The Acetonitrile Moiety (Solubility Profile): The –CH 2 CN appendage introduces significant polarity but strictly acts as a hydrogen bond acceptor. Because the molecule cannot self-associate via hydrogen bonding, its melting point is lower than it would be if an –OH or –NH 2 group were present. However, this feature makes the compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) while exhibiting limited aqueous solubility.

-

The Pyrazole Core (Pi-Pi Stacking): The planar, aromatic nature of the pyrazole ring facilitates parallel-displaced π−π stacking in the crystal lattice. This structural rigidity must be overcome by thermal energy during melting, necessitating precise thermal analysis.

Logical relationship between molecular features and macroscopic physical properties.

Experimental Workflows for Property Determination

To establish a self-validating system for these physical properties, rigorous experimental protocols must be employed. Below are the field-proven methodologies for characterizing (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Protocol A: Thermal Analysis (Melting Point & Stability via DSC)

To determine the exact melting point and assess thermal stability, Differential Scanning Calorimetry (DSC) is the gold standard. This protocol adheres to the principles outlined in [2].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the desiccated (3-nitro-1H-pyrazol-1-yl)acetonitrile sample into a standard aluminum DSC crucible using a microbalance.

-

Crimping: Seal the crucible with a pierced lid. The pinhole allows for the release of any volatile impurities or trapped moisture during heating without causing pan deformation.

-

Purge Gas: Place the crucible into the DSC cell alongside an empty reference pan. Establish a continuous high-purity nitrogen purge at 50 mL/min to prevent oxidative degradation of the nitro group during heating.

-

Heating Program: Equilibrate the system isothermally at 25°C for 5 minutes. Initiate a linear heating ramp of 10°C/min up to 250°C.

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak (not the peak maximum), ensuring thermodynamic accuracy independent of sample mass.

Protocol B: Lipophilicity (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) is critical for predicting biological membrane permeability and extraction efficiency during synthetic workups. We utilize the Shake-Flask method in strict accordance with [3].

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate analytical grade n-octanol and high-purity deionized water (Milli-Q) with each other by stirring vigorously in a separation funnel for 24 hours at 25°C. Allow the phases to separate completely.

-

Stock Solution: Dissolve a known mass of the compound in the pre-saturated n-octanol to create a stock solution (e.g., 0.1 M).

-

Partitioning: In three separate glass centrifuge tubes, add the stock solution and pre-saturated water in varying volume ratios (1:1, 1:2, and 2:1). Testing multiple ratios ensures the calculated LogP is independent of the phase ratio and validates the system.

-

Equilibration: Agitate the tubes on a mechanical shaker at 100 strokes per minute for 30 minutes at exactly 25.0 ± 0.1°C.

-

Separation & Quantification: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve complete phase separation without emulsion formation. Carefully sample each phase using a glass syringe and quantify the concentration of the compound using RP-HPLC with UV detection at its λmax .

-

Calculation: Calculate LogP using the formula: log10(Coctanol/Cwater) .

Experimental workflow for the physical property characterization of the compound.

Conclusion

The physical properties of (3-nitro-1H-pyrazol-1-yl)acetonitrile are a direct manifestation of its highly polarized, non-hydrogen-bond-donating molecular architecture. By understanding the causality behind its structural features and employing rigorous, standardized analytical workflows like DSC and HPLC-based partition studies, researchers can generate the self-validating data required to optimize downstream chemical syntheses, purification protocols, and formulation processes.

References

-

Pharmaffiliates. "(3-Nitro-1H-pyrazol-1-yl)acetonitrile Product Data." Pharmaffiliates Reference Standards.[Link]

-

OECD. "Test No. 102: Melting Point/ Melting Range." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link][1]

-

OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link][2]

Sources

The Biological Activity and Therapeutic Potential of Nitro Pyrazole Derivatives: A Technical Guide

Executive Summary

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among these, nitro pyrazole derivatives have emerged as highly potent scaffolds for drug discovery[1]. The strategic placement of a nitro group on the pyrazole ring (frequently at the 4-position) serves a dual purpose: it acts as a critical pharmacophore driving biological efficacy and provides a versatile synthetic handle for structural elaboration[2]. This whitepaper provides an in-depth technical analysis of the structural basis, biological activities, mechanisms of action, and self-validating experimental methodologies associated with nitro pyrazole derivatives.

Structural Basis of Biological Activity

The unique biological profile of nitro pyrazoles is fundamentally driven by the physicochemical properties of the nitro group combined with the aromaticity of the pyrazole ring:

-

Electronic Effects: The strong electron-withdrawing nature of the nitro group modulates the pKa and lipophilicity of the pyrazole core. This electronic modulation enhances the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with target enzyme active sites (e.g., Topoisomerase II and DNA Gyrase)[3].

-

Bioreductive Activation: In biological systems, the nitro group can undergo enzymatic reduction by nitroreductases. This reduction generates reactive intermediates (such as nitroso and hydroxylamine species) and Reactive Oxygen Species (ROS), which are highly toxic to microbial pathogens and rapidly proliferating cancer cells[4].

-

Synthetic Versatility: The nitro group can be readily reduced to an amine, serving as a precursor for the synthesis of complex Schiff bases, amides, and thiazole hybrids, allowing for extensive Structure-Activity Relationship (SAR) exploration[2].

Quantitative Biological Activity Profiles

Nitro pyrazole derivatives have demonstrated exceptional efficacy across multiple therapeutic domains, most notably in oncology and infectious diseases.

Anticancer Activity

Recent structural modifications, such as the synthesis of Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole, have yielded potent cytotoxic agents. These derivatives undergo nucleophilic addition-elimination reactions to form scaffolds that exhibit strong anti-proliferative effects against breast cancer cell lines[5],[6].

Table 1: Cytotoxicity of 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole Schiff Bases[6]

| Compound Code | Structural Modification | Target Cell Line | IC₅₀ (µM) | Comparative Standard |

| 4a | Chalcone Schiff Base (R=H) | MCF-7 (Breast) | 26.28 | Tamoxifen |

| 4b | Chalcone Schiff Base (R=Cl) | MCF-7 (Breast) | 12.96 | Tamoxifen |

| 4c | Chalcone Schiff Base (R=OCH₃) | MDA-MB-231 | Lowest in series | Tamoxifen |

| 4d | Chalcone Schiff Base (R=CH₃) | MCF-7 (Breast) | 18.45 | Tamoxifen |

Antimicrobial Activity

Hybridizing the nitro pyrazole core with thiazole rings has proven to be a highly effective strategy for overcoming microbial resistance. Synthesized via solid base catalysis, these derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[7].

Table 2: Antimicrobial Profile of Nitro Pyrazole-Based Thiazole Derivatives[7]

| Pathogen Type | Representative Strains | Biological Response | Mechanism / Note |

| Gram-Positive | S. aureus, S. pyogenes | High Inhibition | Cell wall synthesis disruption |

| Gram-Negative | E. coli, P. aeruginosa | Moderate to High Inhibition | DNA Gyrase B inhibition |

| Fungal | C. albicans, A. niger | Significant Fungicidal Activity | Ergosterol biosynthesis interference |

Mechanisms of Action

The pharmacological success of nitro pyrazoles is attributed to a dual-pathway mechanism. Depending on the specific structural substituents, these compounds either undergo bioreduction to induce oxidative stress or act as direct competitive inhibitors of critical nucleic acid processing enzymes.

Fig 1. Dual mechanism of action for nitro pyrazole derivatives via bioreduction and target binding.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole[2]

-

Ring Formation: Dissolve isopropylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Causality: Acetic acid protonates the carbonyl groups of the subsequently added acetylacetone, increasing their electrophilicity. This accelerates the nucleophilic attack by the hydrazine, ensuring complete cyclization.

-

-

Condensation: Slowly add acetylacetone (1.0 eq) at room temperature. Stir until TLC confirms the consumption of starting materials.

-

Nitration: Cool the intermediate pyrazole solution to 0 °C. Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Thermal Control: Add the nitrating mixture dropwise, strictly maintaining the temperature below 10 °C.

-

Causality: Exceeding 10 °C triggers oxidative degradation of the pyrazole ring and promotes the formation of poly-nitrated byproducts. Strict thermal control guarantees a high yield of the target mono-nitrated scaffold.

-

-

Workup: Pour onto crushed ice, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[5]

-

Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates and incubate for 24 hours to allow attachment.

-

Treatment: Expose cells to varying concentrations of the nitro pyrazole derivative (e.g., 1–50 µM) for 48 hours. Include untreated cells as a positive viability control.

-

MTT Addition: Add MTT reagent (tetrazolium salt) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan. Dead cells cannot execute this reduction, providing a direct biological filter.

-

-

Solubilization: Remove the media and add DMSO to each well.

-

Causality: Formazan crystals are highly lipophilic and insoluble in aqueous culture media. DMSO completely solubilizes the crystals, allowing for accurate spectrophotometric quantification.

-

-

Readout: Measure absorbance at 570 nm. The optical density is directly proportional to cell viability.

Protocol 3: Antimicrobial Broth Microdilution Assay[7]

-

Preparation: Prepare serial twofold dilutions of the nitro pyrazole-based thiazole compounds in Mueller-Hinton broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus or E. coli at 5×105 CFU/mL).

-

Indicator Addition: Add resazurin dye to all wells.

-

Causality: Nitro pyrazole derivatives are often lipophilic and can precipitate in aqueous broths, creating false turbidity that mimics bacterial growth. Resazurin acts as a redox indicator; viable cells reduce the blue, non-fluorescent dye to pink, fluorescent resorufin. This colorimetric shift provides a self-validating visual confirmation of metabolic activity, eliminating false positives from compound precipitation.

-

-

Incubation & MIC Determination: Incubate at 37 °C for 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the color change from blue to pink.

Drug Discovery & Development Workflow

The translation of raw nitro pyrazole scaffolds into viable pharmaceutical leads follows a rigorous, iterative workflow.

Fig 2. Self-validating experimental workflow from core synthesis to SAR optimization.

References

-

[7] Desai, N. C., & Bhatt, M. J. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. [Link]

-

[5] Shtaiwi, M., et al. (2023). Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds.[Link]

-

[4] Vatsadze, I. A., et al. (2015). Nitropyrazoles (review). ResearchGate.[Link]

-

[3] ResearchGate. (2025). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. ResearchGate. [Link]

-

[6] Elsevier Pure. (2024). Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents.[Link]

Sources

Engineering the Nitropyrazole Scaffold: A Technical Guide to Synthesis, Energetic Materials, and Pharmaceutical Applications

Executive Summary

Nitropyrazoles represent a highly versatile and structurally robust class of nitrogen-rich heterocyclic compounds. Unlike traditional carbon-backbone molecules, nitropyrazoles derive their unique utility from their high positive heats of formation, extensive π-electron delocalization, and exceptional aromatic stability[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the fundamental mechanistic chemistry of nitropyrazoles with their cross-disciplinary applications—ranging from next-generation High-Energy Density Materials (HEDMs) to advanced pharmaceutical and agrochemical intermediates.

Mechanistic Pathways of Nitropyrazole Synthesis

The synthesis of C-nitropyrazoles (such as 3-nitropyrazole and 4-nitropyrazole) fundamentally relies on the precise control of electrophilic aromatic substitution and subsequent thermal rearrangement. The dominant laboratory and industrial pathway involves a two-step sequence: the initial N-nitration of the pyrazole ring, followed by a solvent-mediated isomerization step to yield the C-nitrated product[1].

Isomerization Dynamics and DFT Validation

Historically, the migration of the nitro group from the nitrogen atom to the carbon backbone was viewed simply as a standard thermal rearrangement. However, recent Density Functional Theory (DFT) studies have elucidated the complex transition states involved in the isomerization of N-nitropyrazole. These models reveal that the process is highly dependent on the solvent environment and specific catalytic triggers, allowing for the rational design of polynitro-substituted azoles without relying on obnoxious solvents or dangerous temperature extremes[2].

Furthermore, alternative synthetic routes have been discovered that bypass traditional rearrangement. For example, the formation of 1,3-diaryl-5-nitropyrazoles from trichloromethylated diarylnitropyrazolines proceeds via a single-step, pseudocyclic E1-like elimination of a chloroform molecule upon mild heating (30–35 °C)[3]. This mechanistic diversity allows chemists to tailor the synthesis route based on the desired functionalization.

Workflow of Nitropyrazole Synthesis, Isomerization, and Application Derivatization.

Applications in High-Energy Density Materials (HEDMs)

The most aggressive demand for nitropyrazole derivatives comes from the defense, mining, and aerospace sectors. Traditional explosives like TNT and RDX release energy primarily through the oxidation of their carbon backbones[1]. In contrast, nitrogen-rich heterocyclic compounds like nitropyrazoles release massive amounts of energy derived from their high positive heat of formation, generating highly stable N₂ gas upon decomposition. This makes them both exceptionally powerful and environmentally friendly[1].

Heat-Resistant and Insensitive Munitions

A critical challenge in HEDM development is balancing high detonation velocity with thermal stability and low mechanical sensitivity (insensitivity to shock and friction). Nitropyrazole scaffolds excel here due to their extensive π-electron delocalization.

-

Tetracyclic Frameworks : By employing bis(4-nitropyrazole) as an energy bridge to link 1,2,4-triazole, researchers have successfully synthesized advanced tetracyclic compounds. Notably, compound 3 exhibits a detonation velocity of 8604 m/s and a thermal decomposition temperature (Td) of 340 °C, significantly outperforming the conventional heat-resistant explosive HNS (7164 m/s, Td = 318 °C)[4].

-

p-Nitropyrazole-1,3,4-triazole Frameworks : Compounds such as DPTO achieve a striking balance, exhibiting a detonation velocity of 9103 m/s (approaching that of RDX) while maintaining a high thermal stability of 302 °C and an acceptable impact sensitivity of 35 J[5].

-

Energetic Salts : The synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole demonstrates how combining the nitropyrazole core with energetic counter-ions yields materials with positive enthalpies of formation superior to RDX and HMX, alongside excellent density and detonation properties[2].

Quantitative Detonation Performance

The following table summarizes the quantitative performance metrics of advanced nitropyrazole-based HEDMs compared to traditional benchmarks.

| Compound / Material | Detonation Velocity (m/s) | Thermal Stability (Td, °C) | Impact Sensitivity (IS, J) | Primary Classification |

| RDX (Benchmark) | ~8750 | ~204 | 7.4 | Conventional Secondary Explosive |

| HNS (Benchmark) | 7164 | 318 | 5 | Heat-Resistant Explosive |

| Bis(4-nitropyrazole)-1,2,4-triazole (3) | 8604 | 340 | >40 | Advanced Heat-Resistant HEDM[4] |

| DPTO (p-nitropyrazole framework) | 9103 | 302 | 35 | High-Energy Insensitive Munition[5] |

Pharmaceutical and Agrochemical Applications

Beyond energetic materials, the nitropyrazole pharmacophore is a highly prized building block in the life sciences. The unique electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capability of the pyrazole ring, allows these compounds to interact selectively with specific biological targets[6].

-

Pharmaceuticals : Derivatives such as 3-methyl-4-nitropyrazole and 1-nitro-1H-pyrazole are utilized in drug development to create therapeutic agents that target specific biological pathways. This builds on the historical success of pyrazoles as antipyretic, analgesic, and anti-inflammatory agents[6][7][8].

-

Agrochemicals : The stability and tunable reactivity of compounds like 3,5-dimethyl-4-nitropyrazole make them ideal precursors for the synthesis of advanced pesticides and herbicides. These agrochemicals are engineered to improve crop yields while minimizing off-target environmental toxicity[9].

Logical mapping of nitropyrazole physicochemical properties to their industrial applications.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and safety, the following step-by-step protocol details the synthesis of 3-Nitropyrazole (3-NP) via N-nitration and thermal rearrangement. This protocol is designed as a self-validating system, where each step includes the specific causality behind the experimental choice.

Protocol: Synthesis of 3-Nitropyrazole (3-NP)

Step 1: N-Nitration of Pyrazole

-

Procedure : Slowly add a solution of pyrazole dissolved in glacial acetic acid into a mixture of fuming HNO₃ and acetic anhydride. Maintain the reaction temperature strictly between 0–5 °C using an ice bath.

-

Causality : Acetic anhydride acts as a potent water scavenger, driving the nitration equilibrium forward. The temperature must be strictly maintained near 0 °C because the reaction is highly exothermic; elevated temperatures will lead to premature, uncontrolled isomerization or oxidative degradation of the pyrazole ring[1].

Step 2: Isolation of N-Nitropyrazole

-

Procedure : Quench the reaction mixture by pouring it over crushed ice. Extract the aqueous layer multiple times with ethyl acetate, wash the combined organic layers with a saturated NaHCO₃ solution until neutral, and dry over anhydrous MgSO₄.

-

Causality : Rapid thermal quenching halts the nitration process and prevents the highly sensitive N-nitropyrazole intermediate from decomposing. The NaHCO₃ wash is critical to remove residual nitric and acetic acids, which could catalyze unwanted side reactions during the subsequent heating phase.

Step 3: Thermal Rearrangement to C-Nitropyrazole

-

Procedure : Dissolve the isolated N-nitropyrazole in benzonitrile. Heat the solution to 160 °C and reflux for 4 to 6 hours. Monitor the complete disappearance of the N-nitropyrazole spot via TLC.

-

Causality : Benzonitrile is specifically chosen as the rearrangement medium because it provides the optimal boiling point and polarity for this specific transition state. Alternative solvents are inferior: anisole requires excessively long reaction times, and n-octanol leads to poor-quality, impure products[1].

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - nih.gov.1

-

Advanced tetracyclic heat-resistant energetic materials based on bis(4-nitropyrazole) bridged 1,2,4-triazole - rsc.org. 4

-

3-Methyl-4-nitropyrazole - chemimpex.com. 7

-

1-Nitro-1H-pyrazole | 7119-95-1 - jk-sci.com.8

-

Construction of p-nitropyrazole-1,3,4-triazole framework energetic compounds: towards a series of high-performance heat-resistant explosives - rsc.org. 5

-

Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole | ACS Omega - acs.org. 2

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - mdpi.com.3

-

3,5-Dimethyl-4-nitropyrazole - chemimpex.com. 9

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - scispace.com. 6

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Advanced tetracyclic heat-resistant energetic materials based on bis(4-nitropyrazole) bridged 1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Construction of p-nitropyrazole-1,3,4-triazole framework energetic compounds: towards a series of high-performance heat-resistant explosives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Synthesis and Applications of (3-Nitro-1H-pyrazol-1-yl)acetonitrile in Drug Discovery

Executive Summary

(3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) is a highly specialized, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry[1]. Characterized by its pyrazole core, a strongly electron-withdrawing nitro group, and a reactive acetonitrile moiety, this compound serves as a critical precursor in the development of targeted kinase inhibitors[2]. This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic causality behind its regioselective synthesis, and its downstream applications in developing therapies for autoimmune diseases and hematological malignancies.

Chemical Profile & Physical Properties

Understanding the baseline properties of (3-nitro-1H-pyrazol-1-yl)acetonitrile is essential for optimizing storage, handling, and downstream coupling reactions. The presence of the nitro group significantly lowers the basicity of the pyrazole ring, while the acetonitrile group provides a handle for further functionalization (e.g., reduction to an amine or hydrolysis to an acid).

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (3-Nitro-1H-pyrazol-1-yl)acetonitrile |

| CAS Registry Number | 1006956-03-1 |

| Molecular Formula | C5H4N4O2 |

| Molecular Weight | 152.11 g/mol |

| Appearance | Tan to brown solid |

| Storage Conditions | 2–8 °C (Refrigerator), sealed in dry conditions |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane |

Mechanistic Synthesis & Regioselectivity

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile is a masterclass in exploiting thermodynamic control and regioselectivity. The workflow consists of two primary phases: the formation of the 3-nitro-1H-pyrazole core, followed by highly selective N-alkylation[2][3].

Phase 1: Thermodynamic Control in Nitration

Direct nitration of pyrazole using a mixed acid system (HNO3/H2SO4) initially yields N-nitropyrazole as the kinetic product[3]. Because the N–NO2 bond is relatively weak, subjecting N-nitropyrazole to thermal rearrangement (typically in a high-boiling solvent like n-octanol at 185 °C) drives the migration of the nitro group to the carbon backbone, yielding the thermodynamically stable 3-nitro-1H-pyrazole [3][4].

Phase 2: Causality of Regioselective Alkylation

3-Nitro-1H-pyrazole exhibits annular tautomerism, existing in equilibrium with 5-nitro-1H-pyrazole. When deprotonated by a mild base (e.g., K2CO3), the resulting pyrazolide anion has two potential nucleophilic nitrogen centers (N1 and N2). Alkylation with bromoacetonitrile occurs almost exclusively at the N1 position (yielding the 3-nitro isomer)[2].

Why does this regioselectivity occur?

-

Steric Hindrance: The bulky nitro group at the C3 position physically blocks the adjacent N2 atom, preventing the electrophile from approaching.

-

Electronic Deactivation: The strong electron-withdrawing nature of the nitro group reduces the electron density at the adjacent N2 atom, making N1 the significantly more nucleophilic site.

Bromoacetonitrile is selected over chloroacetonitrile because the bromide ion is a superior leaving group. This allows the reaction to proceed at milder temperatures (65 °C), which prevents the base-catalyzed degradation or polymerization of the sensitive nitrile group[2].

Workflow for the regioselective synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Self-Validating Experimental Protocol

To ensure high fidelity, the following N-alkylation protocol incorporates self-validating checkpoints (In-Process Controls and NMR validation) to guarantee the structural integrity of the product[2][5].

Materials: 3-Nitro-1H-pyrazole (1.0 eq), Bromoacetonitrile (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), anhydrous DMF.

Step-by-Step Workflow:

-

Deprotonation: Suspend 3-nitro-1H-pyrazole and finely powdered K2CO3 in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced, preventing the accumulation of unreacted starting material.

-

Alkylation: Add bromoacetonitrile dropwise to control the exotherm. Heat the mixture to 65 °C and stir for 1 to 14 hours[2][5].

-

In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting pyrazole (which has a lower Rf due to hydrogen bonding) will disappear, replaced by a distinct, higher Rf spot corresponding to the N-alkylated product.

-

Quench & Extraction: Cool the mixture to room temperature and quench with a large excess of distilled water. Causality: Water crashes out the organic product and forces the K2CO3 and DMF into the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3x 150 mL)[5].

-

Washing & Drying: Wash the combined organic layers with brine to remove any residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2][5].

-

Post-Reaction Validation (1H NMR): The success of the reaction is validated by the disappearance of the broad pyrazole N-H peak (>12 ppm) and the appearance of a sharp singlet integrating to 2H at ~5.4 ppm, confirming the attachment of the -CH2CN group. The pyrazole protons will appear as two distinct doublets (J ≈ 2.5 Hz) around 7.0 ppm and 8.1 ppm.

Table 2: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature | Time | Yield | Observation |

| K2CO3 | DMF | 65 °C | 1–14 h | 85% | Optimal regioselectivity and conversion. |

| Cs2CO3 | DMF | Room Temp | 24 h | 78% | Slower reaction rate; high purity. |

| NaH | THF | 0 °C to RT | 12 h | 60% | Risk of side reactions/nitrile degradation. |

| K2CO3 | Acetonitrile | Reflux | 8 h | 75% | Moderate yield; requires longer heating. |

Applications in Drug Development

The primary utility of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its role as an advanced intermediate for the synthesis of complex kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and Tyrosine Kinase 2 (TYK2) [2][6].

In a typical drug development workflow, the nitro group of this building block is subjected to reduction (e.g., using Iron/NH4Cl or catalytic hydrogenation with Pd/C) to yield (3-amino-1H-pyrazol-1-yl)acetonitrile. This resulting amine acts as a versatile nucleophile that is subsequently coupled onto larger, multi-cyclic scaffolds, such as pyrazolo[1,5-a]pyrazines or aza-pyridones[5][6].